molecular formula C13H9ClFIO B7471284 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene

Cat. No. B7471284
M. Wt: 362.56 g/mol
InChI Key: PJBKEHRTZGQWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene, also known as CFIMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFIMB belongs to the class of compounds known as benzene derivatives, which are widely used in the pharmaceutical industry due to their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene is not fully understood, but it is believed to act as an antagonist of a specific receptor in the brain. This receptor is involved in various physiological processes, including pain perception, mood regulation, and appetite control.
Biochemical and Physiological Effects:
1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene has been shown to have a range of biochemical and physiological effects in animal studies. It has been found to reduce pain sensitivity in rats, suggesting its potential use as an analgesic. 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in mice.

Advantages and Limitations for Lab Experiments

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene has several advantages as a research tool, including its high selectivity and affinity for a specific receptor in the brain. However, its complex synthesis process and high cost may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene. One area of interest is its potential use as a therapeutic agent for pain management and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene may also have applications in the development of new imaging agents for PET studies.

Synthesis Methods

The synthesis of 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene is a complex process that involves several steps. The first step involves the preparation of 1-chloro-3-fluoro-2-nitrobenzene, which is then reacted with 4-iodophenol to form 1-chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a radioligand for imaging studies. 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene has been shown to bind selectively to a specific receptor in the brain, making it an ideal candidate for PET imaging studies.

properties

IUPAC Name

1-chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFIO/c14-12-2-1-3-13(15)11(12)8-17-10-6-4-9(16)5-7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBKEHRTZGQWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene

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